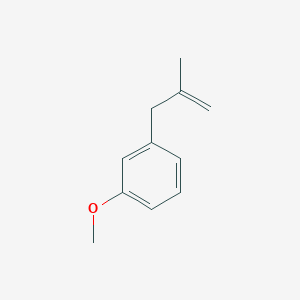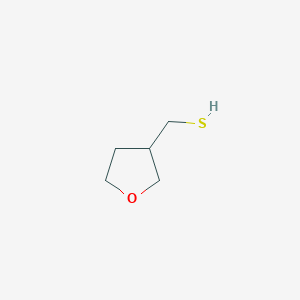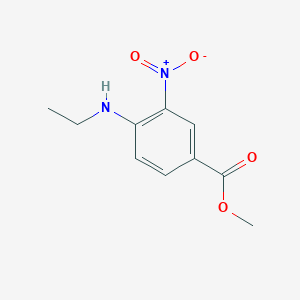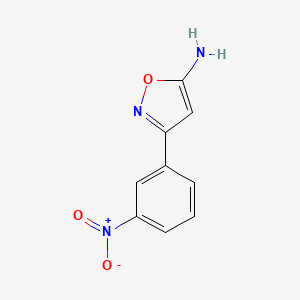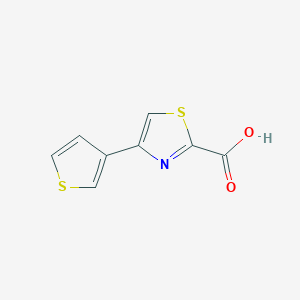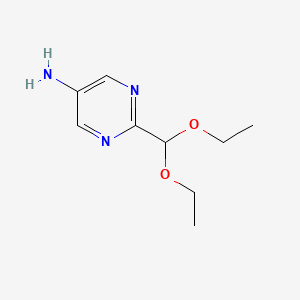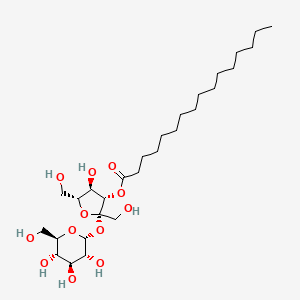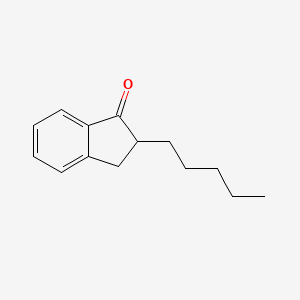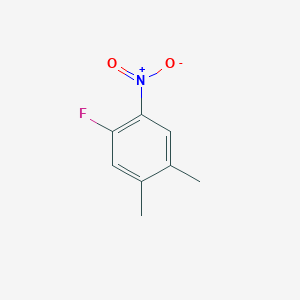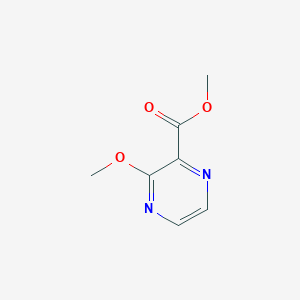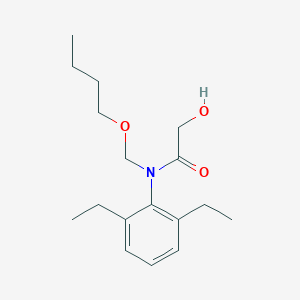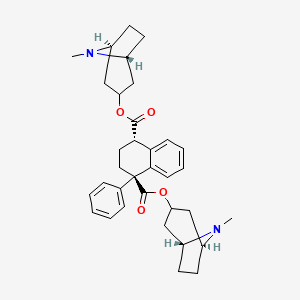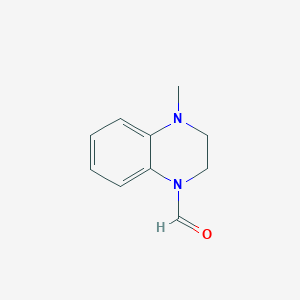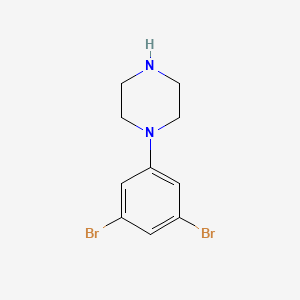
1-(3,5-Dibromophenyl)piperazine
Descripción general
Descripción
1-(3,5-Dibromophenyl)piperazine (1-dBP) is an organic compound with a unique structure that has been studied extensively in the scientific community. It is a derivative of piperazine, a cyclic compound with two nitrogen atoms in the ring structure, and is formed by the substitution of a bromine atom for one of the hydrogen atoms in the piperazine ring. 1-dBP has been found to exhibit a wide range of properties including antioxidant, antifungal, and antibacterial activities, as well as being a potential inhibitor of several enzymes. As such, it has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.
Aplicaciones Científicas De Investigación
Novel Derivatives and Pharmacological Evaluation
Research on derivatives of piperazine, such as 1-(3,5-Dibromophenyl)piperazine, has focused on their design, synthesis, and pharmacological evaluation for various therapeutic applications. A study by Kumar et al. (2017) introduced a novel series of piperazine compounds synthesized for antidepressant and antianxiety activities, showcasing the versatility of piperazine derivatives in addressing mental health disorders. These compounds were evaluated through behavioral tests in mice, indicating their potential as therapeutic agents (Kumar et al., 2017).
Insecticide Development Based on Piperazine Derivatives
Cai et al. (2010) explored the use of a piperazine derivative, PAPP, as a lead compound for new insecticides targeting the serotonin receptor of the parasitic nematode Haemonchus contortus. This study demonstrated the potential of piperazine-based compounds in developing novel insecticides with a unique mode of action, highlighting their biological activity against pests (Cai et al., 2010).
Biosynthesis and Metabolite Identification
Uldam et al. (2011) detailed the biosynthesis and identification of a new class of metabolites from a piperazine derivative, contributing to the understanding of its pharmacokinetics and potential metabolic pathways. This research provides insights into the metabolism of piperazine-based drugs, which is crucial for drug development and safety assessment (Uldam et al., 2011).
Antimicrobial and Biofilm Inhibition
A study by Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showing potent bacterial biofilm and MurB enzyme inhibition. This research indicates the potential of piperazine derivatives in combating bacterial infections and resistance by targeting biofilm formation and essential bacterial enzymes (Mekky & Sanad, 2020).
Therapeutic and Diagnostic Applications in Oncology
Abate et al. (2011) developed analogues of the σ receptor ligand PB28 with added polar functionality and reduced lipophilicity, aiming for potential use as positron emission tomography (PET) radiotracers in oncology. This study showcases the application of piperazine derivatives in the design of diagnostic tools and therapeutic agents for cancer (Abate et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,5-dibromophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCMQRUBXURELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612570 | |
| Record name | 1-(3,5-Dibromophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dibromophenyl)piperazine | |
CAS RN |
1121610-24-9 | |
| Record name | 1-(3,5-Dibromophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



